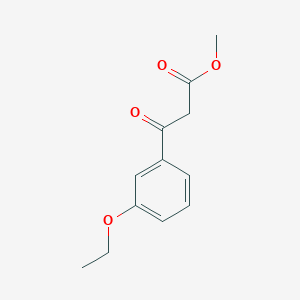

Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate

Description

Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate is a β-keto ester characterized by a methyl ester group, a central β-keto moiety, and a 3-ethoxyphenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in cyclization and condensation reactions, due to the reactivity of the β-keto group.

Properties

IUPAC Name |

methyl 3-(3-ethoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-10-6-4-5-9(7-10)11(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQBLDKCSVOYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(3-ethoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

Oxidation: 3-(3-ethoxyphenyl)-3-oxopropanoic acid.

Reduction: 3-(3-ethoxyphenyl)-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The aromatic ring may also participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methoxy vs. Ethoxy Substituents

- Yields in FeCl3-catalyzed reactions range from 47% (bromo-substituted 2d) to 73% (dimethoxy-substituted 2e), suggesting substituent size and electronic effects impact reaction efficiency .

- This positional isomerism may affect regioselectivity in further reactions .

Electron-Withdrawing vs. Electron-Donating Groups

- Nitro-substituted derivatives: Methyl 3-(4-nitrophenyl)-3-oxopropanoate (CAS 59156-55-7) and Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate (CAS 106724-63-4) feature strong electron-withdrawing nitro groups, enhancing the electrophilicity of the β-keto group. This increases reactivity in nucleophilic additions but may reduce stability under basic conditions .

- Heteroaromatic analogs: Compounds like Methyl 3-(furan-2-yl)-3-oxopropanoate (2i, 2j) exhibit higher yields (86–90%) in FeCl3/FeBr3-catalyzed reactions compared to phenyl derivatives, likely due to furan’s electron-rich nature facilitating cation-π interactions .

Ester Group Variations

Methyl vs. Ethyl Esters

- Ethyl 3-cyclopropyl-3-oxopropanoate derivatives (): Ethyl esters generally offer higher lipophilicity than methyl esters, which can influence solubility and bioavailability in pharmacological contexts. For example, Ethyl 3-cyclopropyl-2-(3-trifluoromethylbenzyl)-3-oxopropanoate (4bk) was synthesized with a 2.51 mmol scale using LiCl and DIPEA, highlighting scalability differences compared to methyl analogs .

- Methyl 3-(1H-indol-2-yl)-3-oxopropanoate (S6 in ): The methyl ester’s smaller size may favor intramolecular cyclization in spiro-fused systems, as seen in noncanonical cation-π cyclizations .

Structural Complexity and Pharmacological Potential

Heterocyclic and Polyfunctional Derivatives

- Pyrimidine and thiazole derivatives (): Methyl 3-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)amino)-3-oxopropanoate (4g) and 3-((5-cyanothiazol-2-yl)amino)-3-oxopropanoic acid (41) demonstrate how β-keto esters can be functionalized for fragment-based drug discovery, with sulfonyl and cyano groups enhancing target affinity .

Biological Activity

Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester compound characterized by the following molecular formula:

- Molecular Formula : CHO

- Molecular Weight : 222.24 g/mol

The compound features an ethoxy group attached to a phenyl ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then interacts with biological targets. The aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Activity : Compounds similar to this compound have been shown to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Antioxidant Properties : The compound may also exhibit antioxidant effects, which could be beneficial in reducing oxidative stress in cells.

- Enzyme Interactions : It interacts with various enzymes involved in metabolic pathways, influencing cellular processes such as signaling and gene expression.

Study on Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.

| Concentration (µM) | Cytokine Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Pharmacokinetics

Pharmacokinetic studies on structurally similar compounds suggest that this compound may undergo rapid metabolism and exhibit wide tissue distribution. This characteristic is crucial for assessing its therapeutic potential and safety profile.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate | Anti-inflammatory, Antioxidant | Contains a methoxy group |

| Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate | Moderate anti-inflammatory | Different positioning of ethoxy group |

| Methyl 3-(2-methoxyphenyl)-3-oxopropanoate | Notable anti-inflammatory | Enhanced lipophilicity due to methoxy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.